molecular formula C10H10N2O2S B028058 3-(Benzothiazol-2-ylamino)-propionic acid CAS No. 104344-75-4

3-(Benzothiazol-2-ylamino)-propionic acid

Cat. No. B028058
CAS RN: 104344-75-4
M. Wt: 222.27 g/mol
InChI Key: XIDIZOFBBGMQTL-UHFFFAOYSA-N
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Description

“3-(Benzothiazol-2-ylamino)-propionic acid” is a derivative of benzothiazole, a heterocyclic compound with a bicyclic structure, which includes a benzene ring and a thiazole ring . Benzothiazole derivatives are known for their wide range of biological activities such as anticancer, antioxidant, anti-inflammatory, antiviral, antibacterial, and more .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. One approach involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another method involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials . These synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures .


Molecular Structure Analysis

The molecular structure of “3-(Benzothiazol-2-ylamino)-propionic acid” includes a benzothiazole moiety, an amino group, and a propionic acid group . The benzothiazole moiety is formed by the fusion of a benzene ring with a thiazole ring .


Chemical Reactions Analysis

Benzothiazole derivatives are highly reactive, allowing for easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety . They can undergo a variety of chemical reactions, including those involving 2-amino- and 2-mercaptothiazole derivatives .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives have been synthesized and studied for their anti-tubercular properties . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Antimicrobial Properties

The antimicrobial properties of benzothiazole derivatives have been investigated against various bacteria and fungi . These include gram-positive bacteria (Staphylococcus aureus), gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) .

Pharmacological Properties

Benzothiazole derivatives possess a wide range of pharmacological properties . These include anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, and more .

Industrial Applications

2-aryl benzothiazoles, a type of benzothiazole derivative, have various industrial applications . For example, 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates .

Biological Applications

Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications . These include anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, and more .

Catalyst Screening

Benzothiazole derivatives have been used in catalyst screening . Different acids, such as benzoic acid (PhCOOH), trifluoroacetic acid (CF3COOH), and acetic acid (CH3COOH), have been tried, but TsOH·H2O was chosen as a catalyst for solvent screening in terms of yield .

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles are anticipated to involve green chemistry principles and the use of simple reagents . The wide range of biological activities exhibited by benzothiazole derivatives suggests that they may serve as promising leads for the development of new drugs and materials .

properties

IUPAC Name

3-(1,3-benzothiazol-2-ylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c13-9(14)5-6-11-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDIZOFBBGMQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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